Bromonitromethane
Overview
Description
Synthesis Analysis
The synthesis of bromonitromethane involves diverse methods, demonstrating its versatility as a reagent. For instance, an efficient addition reaction of bromonitromethane to aldehydes catalyzed by NaI under mild conditions has been developed, offering a new route to 1-bromo-1-nitroalkan-2-ols (Concellón et al., 2006). Another study presented a comprehensive synthesis analysis at the decagram scale, addressing the declining accessibility of bromonitromethane and establishing a reproducible protocol for its preparation (Thorpe et al., 2022).
Molecular Structure Analysis
The molecular structure of bromonitromethane has been examined through electron diffraction analysis and quantum chemical calculations, revealing details about its internal rotation and equilibrium structure (Tarasov et al., 2018).
Chemical Reactions and Properties
Bromonitromethane participates in a variety of chemical reactions, highlighting its role as a versatile electrophile. Fishwick et al. (1986) explored its reactions with different nucleophiles, offering insights into its electrophilic nature and the products formed from such interactions (Fishwick et al., 1986).
Physical Properties Analysis
The detonation properties of bromonitromethane, including its sensitivity to shock and von Neumann spike pressure, have been studied, providing valuable data on its physical characteristics as a liquid explosive (Davis et al., 1999).
Chemical Properties Analysis
The enantioselective synthesis of highly functionalized nitrocyclopropanes through organocatalytic addition of bromonitromethane to β,γ-unsaturated α-ketoesters demonstrates the chemical properties and potential applications of bromonitromethane in creating complex organic molecules with high stereoselectivity (Yu et al., 2013).
Scientific Research Applications
Synthesis of Nitrocyclopropanes
Bromonitromethane is used for the stereoselective synthesis of highly functionalized nitrocyclopropanes, achieving enantioselectivity up to 96% (Yu et al., 2013). It's also utilized in the diastereoselective nitrocyclopropanation of 2,5-dihydrothiophene-3-carbaldehydes, yielding novel derivatives with good yields and diastereoselectivities (Risi et al., 2013).
Production of Nitro Alcohols
Bromonitromethane facilitates the efficient synthesis of racemic 1-nitroalkan-2-ols and enantiopure 3-amino-1-nitroalkan-2-ols under mild conditions (Concellón et al., 2006). Additionally, it enables the catalytic enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction (Blay et al., 2008).
Synthesis of Biologically Active Compounds
Bromonitromethane is used in the synthesis of biologically relevant 3-(pyrazol-5-yl)chromones, which exhibit potent free radical scavenging and α-glucosidase inhibitory activities (Soengas et al., 2016).
Stereochemistry Studies
It's used for the synthesis of 1-bromo-1-nitroalkan-2-ols with good stereoselectivity (Concellón et al., 2006).
Studying Molecular Structure
The internal rotation and equilibrium structure of bromonitromethane molecules have been studied using gas electron diffraction data and quantum chemical calculations (Tarasov et al., 2018).
Genotoxicity Analysis
Bromonitromethane has been identified as genotoxic, inducing high levels of DNA breaks in human cells, although this damage repairs over time (Liviác et al., 2009).
Chemical Reaction Studies
The compound reacts with various nucleophiles, yielding products like disulphides, nitrothiophene, and sulphonyl bromide (Fishwick et al., 1986).
Safety And Hazards
properties
IUPAC Name |
bromo(nitro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrNO2/c2-1-3(4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRVXJGNANVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060338 | |
Record name | Methane, bromonitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromonitromethane | |
CAS RN |
563-70-2 | |
Record name | Bromonitromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=563-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromonitromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane, bromonitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methane, bromonitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromonitromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMONITROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG63P9EUR0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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